Cox-2-IN-18

Description

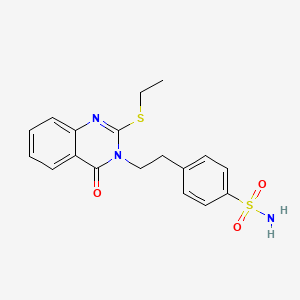

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19N3O3S2 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

4-[2-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)ethyl]benzenesulfonamide |

InChI |

InChI=1S/C18H19N3O3S2/c1-2-25-18-20-16-6-4-3-5-15(16)17(22)21(18)12-11-13-7-9-14(10-8-13)26(19,23)24/h3-10H,2,11-12H2,1H3,(H2,19,23,24) |

InChI Key |

FONDQFJKIULAHB-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C(=O)N1CCC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Molecular and Enzymatic Interaction Mechanisms of the Chemical Compound

Structural Basis for Cyclooxygenase-2 Selectivity

The selective inhibition of COX-2 by certain compounds is primarily attributed to specific differences in the active sites of the two COX isoforms.

Active Site Topography of Cyclooxygenase-2 and Distinctive Features (e.g., Val523)

The active site of the COX-2 enzyme is a long, hydrophobic channel that extends from the membrane-binding domain into the core of the catalytic domain. acs.orgjpp.krakow.pl A key feature that distinguishes the COX-2 active site from that of COX-1 is its larger volume, which is approximately 17-25% bigger. nih.govnih.gov This increased size is largely due to the presence of a smaller amino acid, valine, at position 523 (Val523). acs.orgproteopedia.orgnih.gov This substitution of what is an isoleucine in COX-1 creates a "side pocket" adjacent to the main active site channel in COX-2. nih.govacs.orgproteopedia.org

The presence of Val523, along with another substitution at position 434 (Val434 in COX-2 versus Ile434 in COX-1), allows for greater flexibility and mobility of surrounding amino acid side chains, such as Phe518, which can move to further increase access to this side pocket. nih.govproteopedia.org This side pocket is a critical binding site for many COX-2-selective inhibitors. acs.org The larger and more flexible substrate channel in COX-2 allows it to accommodate bulkier substrates and inhibitors compared to COX-1. nih.govacs.org

Comparative Analysis with Cyclooxygenase-1 Active Site Characteristics (e.g., Ile523)

In contrast to COX-2, the active site of COX-1 is smaller and more constricted. The key difference lies in the amino acid at position 523, which is an isoleucine (Ile523) in COX-1. acs.orgproteopedia.orgnih.gov The bulkier side chain of isoleucine compared to valine sterically hinders the formation of the side pocket that is characteristic of COX-2. proteopedia.orgresearchgate.net This structural difference makes the COX-1 active site less accommodating to the larger molecules that can bind to the COX-2 side pocket.

Binding Kinetics and Thermodynamics of the Chemical Compound with Cyclooxygenase-2

The interaction of an inhibitor with its target enzyme can be characterized by its binding kinetics and thermodynamics, which provide insights into its potency, selectivity, and mechanism of action.

Inhibitory Potency (IC50) Determination against Cyclooxygenase-2

| Compound | COX-2 IC50 (µM) | Reference |

|---|---|---|

| Celecoxib (B62257) | 0.073 - 0.38 | researchgate.netmdpi.com |

| Rofecoxib (B1684582) | 0.035 | jpp.krakow.pl |

| Etoricoxib | 0.106 | jpp.krakow.pl |

| Valdecoxib | 0.030 | jpp.krakow.pl |

Selectivity Profile (Selectivity Index) against Cyclooxygenase-1

The selectivity of an inhibitor for COX-2 over COX-1 is a crucial parameter for predicting its potential for reduced gastrointestinal side effects. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). mdpi.com A higher SI value indicates greater selectivity for COX-2. To determine the SI, IC50 values are measured for both COX-1 and COX-2 using similar in vitro assays. acs.orgnih.gov

| Compound | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|

| Celecoxib | 7.6 - 97.29 | jpp.krakow.plmdpi.com |

| Rofecoxib | 35 | jpp.krakow.pl |

| Etoricoxib | 106 | jpp.krakow.pl |

| Valdecoxib | 30 | jpp.krakow.pl |

Kinetic Mechanisms of Enzyme Inhibition (e.g., Slow-Tight Binding)

Many selective COX-2 inhibitors exhibit a time-dependent inhibition mechanism known as slow-tight binding. nih.gov This is a multi-step process where the inhibitor initially forms a loose, rapidly reversible complex with the enzyme (EI), which then slowly isomerizes to a more stable, tightly bound complex (EI*). aacrjournals.org

The general scheme for slow-tight binding inhibition is: E + I ⇌ EI → EI*

This mechanism is characterized by a slow onset of inhibition and a very slow dissociation rate of the inhibitor from the tightly bound complex. aacrjournals.org This slow dissociation contributes to the prolonged inhibitory effect of the compound. The kinetic parameters, such as the association and dissociation rate constants, can be determined through detailed kinetic studies, often involving pre-incubation of the enzyme with the inhibitor for various time periods before measuring the residual enzyme activity. aacrjournals.org This kinetic behavior is a key feature that distinguishes many selective COX-2 inhibitors from non-selective NSAIDs, which typically exhibit rapid, reversible inhibition. proteopedia.org

Computational Modeling of Molecular Docking and Ligand-Enzyme Interactions

Computational modeling serves as a powerful tool for elucidating the binding mechanisms of inhibitors within the active sites of enzymes like cyclooxygenase-2 (COX-2). bionaturajournal.comdovepress.com Molecular docking simulations, in particular, predict the preferred orientation of a ligand when bound to a protein, helping to characterize the specific interactions that stabilize the ligand-enzyme complex. bionaturajournal.comresearchgate.net These analyses are crucial for understanding the basis of an inhibitor's potency and selectivity. bionaturajournal.com

For the compound Cox-2-IN-18, computational studies have been performed to analyze its interaction with the amino acid residues within the active site of the COX-2 enzyme. researchgate.net Molecular docking analyses reveal that the binding of this compound is stabilized by a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces. researchgate.net

A key interaction identified is the formation of a hydrogen bond with the Ser530 residue, a critical amino acid in the COX-2 active site. researchgate.net In addition to this crucial hydrogen bond, the stability of the this compound and enzyme complex is significantly enhanced by hydrophobic interactions with a number of other residues. researchgate.net These include Arg120, Val349, Leu352, and Ala527. researchgate.net Such interactions are consistent with findings from studies of other COX-2 inhibitors, which frequently bind within a hydrophobic channel in the enzyme. bionaturajournal.comresearchgate.net The specific interactions between this compound and the COX-2 enzyme are detailed in the table below.

Table 1: Predicted Molecular Interactions between this compound and COX-2 Enzyme Active Site Residues

| Interacting Residue | Type of Interaction |

|---|---|

| Ser530 | Hydrogen Bond |

| Arg120 | Hydrophobic Interaction |

| Val349 | Hydrophobic Interaction |

| Leu352 | Hydrophobic Interaction |

| Ala527 | Hydrophobic Interaction |

Data sourced from docking analysis studies. researchgate.net

The binding affinity predicted by these computational models is reflected in its experimentally determined inhibitory activity. This compound is a potent inhibitor of the COX-2 enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.775 μM. medchemexpress.com For comparison, the well-known selective COX-2 inhibitor, Celecoxib, has a reported IC₅₀ of 0.153 μM in the same analysis. medchemexpress.com Computational studies on various inhibitors have highlighted the importance of specific chemical groups, such as a methyl sulfonyl group, in occupying a large side pocket within the COX-2 active site, which contributes to binding affinity and selectivity. acs.org The detailed analysis of these ligand-enzyme interactions provides a structural basis for the compound's inhibitory function and offers insights for the rational design of future enzyme inhibitors. dovepress.commdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Ala527 |

| Arg120 |

| Celecoxib |

| This compound |

| Leu352 |

| Ser530 |

Synthetic Methodologies and Chemical Modifications for the Chemical Compound

Chemical Synthesis Pathways for the Chemical Compound

The synthesis of Cox-2-IN-18 and its precursors involves intricate multi-step processes, focusing on creating a stable molecule that retains high affinity and selectivity for COX-2 while being amenable to radiolabeling.

Multi-Step Synthetic Approaches and Yield Optimization

The creation of COX-2 inhibitors suitable for PET imaging often begins with established non-steroidal anti-inflammatory drug (NSAID) scaffolds, such as celecoxib (B62257) or indomethacin (B1671933), which are then chemically modified. aacrjournals.orgnih.govnih.gov A common strategy involves the derivatization of the carboxylate moiety of NSAIDs, which can transform them into potent and highly selective COX-2 inhibitors. nih.govnih.gov For instance, the conversion of the carboxylic acid group in indomethacin to various esters and amides has been shown to produce compounds with high selectivity for COX-2. nih.govnih.gov

The synthesis of pyrimidine-based COX-2 inhibitors often starts from precursors like 4-(methylthio)benzimidamide, proceeding through multiple steps to yield the final non-radioactive compound. snmjournals.org Similarly, the synthesis of some COX-2 inhibitors involves a two-step telescoped process that can be optimized using self-optimizing flow reactors to maximize yield and minimize reagent use. beilstein-journals.org The Stille reaction represents another advanced synthetic route, utilizing organotin compounds to create carbon-carbon bonds, which has been successfully applied to synthesize precursors for ¹⁸F-labeled COX-2 inhibitors with high radiochemical yields. rsc.org

Precursor Design and Derivatization Strategies

The design of precursors for radiolabeling is a critical aspect of developing PET tracers. These precursors must have a functional group that can be easily replaced with a radionuclide, such as fluorine-18, without significantly altering the molecule's biological activity. plos.org For this compound and similar compounds, various precursor strategies have been explored.

One common approach is the design of precursors with leaving groups suitable for nucleophilic substitution, such as trimethylammonium triflate salts, tosylates, or bromo- and iodyl-aryl groups. mdpi.comnih.govsnmjournals.orgnih.gov For example, a trimethylammonium precursor has been shown to be superior to a bromo-precursor for the synthesis of an ¹⁸F-labeled COX-2 inhibitor, resulting in higher radiochemical yields and specific activity. snmjournals.org In another instance, an iodylaryl compound served as a precursor for direct radiofluorination via a nucleophilic aromatic substitution reaction. nih.gov

Derivatization strategies often focus on modifying existing NSAIDs to introduce a site for radiolabeling while maintaining or improving COX-2 selectivity. nih.govnih.gov This can involve creating ester or amide derivatives of carboxylic acid-containing NSAIDs. nih.govnih.gov For example, indomethacin amides have been shown to be slow, tight-binding inhibitors of COX-2. nih.gov The design of these derivatives is often guided by molecular docking studies to ensure that the modified compound still fits effectively into the active site of the COX-2 enzyme. nih.govacs.org

Radiosynthesis and Isotopic Labeling for Research Probes

The transformation of a synthesized precursor into a PET imaging agent involves the incorporation of a positron-emitting radionuclide. This process, known as radiosynthesis, must be efficient and yield a product of high purity.

Incorporation of Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET)

Fluorine-18 is a widely used radionuclide for PET due to its favorable decay characteristics. The incorporation of ¹⁸F into a COX-2 inhibitor is a key step in creating a viable PET tracer. mdpi.com Various methods have been developed for this purpose.

A common technique is nucleophilic substitution, where a precursor molecule containing a good leaving group (like a tosylate or a trimethylammonium group) is reacted with [¹⁸F]fluoride. mdpi.comnih.govsnmjournals.org This method has been used to synthesize several ¹⁸F-labeled celecoxib and indomethacin derivatives. mdpi.com Another approach is electrophilic fluorination, which can be more direct but may require harsher conditions. dovepress.com For instance, radiofluorination of celecoxib has been achieved using a fluorine gas mixture of [¹⁸F]F₂ and F₂. nih.gov

The Stille reaction has also been adapted for radiosynthesis, where a tributylstannyl precursor is reacted with 4-[¹⁸F]fluoroiodobenzene to produce the ¹⁸F-labeled COX-2 inhibitor. rsc.orgmdpi.com This method has demonstrated high radiochemical yields. rsc.orgmdpi.com More advanced techniques, such as copper-mediated ¹⁸F-fluorination of iodonium (B1229267) salts, have also been explored. snmjournals.org

Radiochemical Yield and Purity Assessment

The success of a radiosynthesis is judged by its radiochemical yield (RCY), which is the percentage of the initial radioactivity that is incorporated into the final product, and the radiochemical purity of the final product.

The RCY for ¹⁸F-labeled COX-2 inhibitors can vary significantly depending on the synthetic route and precursor used. For example, nucleophilic substitution reactions have reported decay-corrected yields ranging from 10% to 40%. mdpi.comsnmjournals.org The synthesis of [¹⁸F]FMTP, a pyrimidine-based inhibitor, achieved a radiochemical yield of 35 ± 5%. mdpi.com In contrast, the electrochemical radiosynthesis of an ¹⁸F-labeled COX-2 inhibitor reported a lower decay-corrected RCY of 2%. plos.orgnih.govnih.gov The Stille reaction has shown promising results with optimized radiochemical yields of up to 93%. mdpi.com

Radiochemical purity is crucial to ensure that the PET signal originates from the target tracer and not from radioactive impurities. Purity is typically assessed using analytical techniques such as radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC). mdpi.comnih.goviaea.org For most PET applications, a radiochemical purity of greater than 95% is required, and many reported syntheses achieve purities of over 99%. mdpi.commdpi.comiaea.org

| Radiosynthesis Method | Precursor Type | Decay-Corrected Radiochemical Yield (%) | Radiochemical Purity (%) | Total Synthesis Time (min) |

| Nucleophilic Substitution | Trimethylammonium | 14.6 ± 3.3 | >99 | 60-70 |

| Nucleophilic Substitution | Tosylate | 25 | >99 | Not specified |

| Stille Reaction | Tributyl stannyl | 68 - 93 | Not specified | Not specified |

| Electrochemical | Arylpyrazole | 2 | Not specified | 240 |

| Nucleophilic Substitution | Iodylaryl | 5 - 10 | Not specified | Not specified |

| Nucleophilic Substitution | Chloro-precursor | 35 ± 5 | >99 | Not specified |

Advanced Radiochemistry Techniques (e.g., Electrochemical Radiosynthesis)

To overcome limitations of traditional radiochemistry, such as the inability to label certain positions on a molecule, advanced techniques are being developed. plos.orgnih.gov One such technique is electrochemical radiosynthesis. plos.orgmdpi.comnih.gov

This method allows for the direct radiofluorination of heteroaromatic rings, which is often not possible with conventional methods. plos.orgnih.gov An automated electrochemical radiosynthesis platform has been developed to produce an ¹⁸F-labeled COX-2 inhibitor by oxidizing a pyrazole (B372694) moiety. plos.orgnih.gov The process involves electrolyzing a reaction mixture containing the precursor and [¹⁸F]fluoride in a Teflon reactor with platinum electrodes. mdpi.com While this technique can produce metabolically stable tracers, the reported radiochemical yields have been relatively low, around 0.8-2%, with a synthesis time of about 4 hours. plos.orgmdpi.comnih.govnih.gov Despite the lower yields, this method offers a way to create novel PET tracers with favorable in vivo stability that cannot be synthesized by other means. plos.orgnih.gov

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for a chemical compound identified as “this compound.” This designation does not appear in published studies concerning Structure-Activity Relationship (SAR), pharmacophore modeling, or Quantitative Structure-Activity Relationship (QSAR) for Cyclooxygenase-2 (COX-2) inhibitors.

The name "this compound" may represent an internal research code, a catalog number from a specific chemical supplier that has not been the subject of published research, or a compound that is too new to have appeared in peer-reviewed literature.

Consequently, it is not possible to generate the requested article focusing solely on "this compound" with the specified detailed outline, as no data exists in the public domain regarding its pharmacophore features, the impact of its substituent modifications, or any predictive QSAR models derived for it.

To provide an article that adheres to the requested scientific rigor and structure, information on a publicly documented COX-2 inhibitor with available SAR and QSAR studies would be required.

Structure Activity Relationship Sar Studies and Rational Design of the Chemical Compound Analogs

Rational Design Principles for Novel Selective Cyclooxygenase-2 Inhibitors

The development of novel and selective cyclooxygenase-2 (COX-2) inhibitors is a significant area of medicinal chemistry, driven by the need to create effective anti-inflammatory agents with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The rational design of these inhibitors often involves modifying existing drug scaffolds to enhance their selectivity and potency for the COX-2 isozyme over the constitutively expressed COX-1 isozyme. A key strategy in this endeavor is the exploration of structure-activity relationships (SAR) to identify chemical modifications that optimize biological activity.

A notable approach in the rational design of selective COX-2 inhibitors involves the structural modification of known selective inhibitors, such as rofecoxib (B1684582). One research effort focused on synthesizing a series of 4-(4-methanesulfonylphenyl)-3-phenyl-2(5H)furanones with various substituents at the para-position of the C-3 phenyl ring. nih.gov The primary goal of this design strategy was to develop dual inhibitors of both cyclooxygenases (COXs) and lipoxygenases (LOXs), which could offer a broader spectrum of anti-inflammatory activity. nih.gov

The design principle centered on introducing moieties that could confer LOX inhibitory activity while retaining or modulating COX-2 inhibition. This led to the synthesis of analogs possessing acetyl, 3-oxobut-1-ynyl, and [hydroxyl(or alkoxy)imino]alkyl groups, among others. nih.gov The inclusion of an oxime (hydroxyimino) functionality was a key design element.

Within this series of rationally designed compounds, in vitro enzyme inhibition assays were conducted to determine their potency against COX-1 and COX-2. These studies identified specific structural features that influenced inhibitory activity and selectivity. For instance, the introduction of a para-oxime moiety on the C-3 phenyl ring of the rofecoxib scaffold proved to be a successful strategy for creating dual inhibitors of COX and LOX enzymes. nih.gov

One of the synthesized compounds, 3-[4-(3-hydroxyiminobut-1-ynyl)phenyl]-4-(4-methanesulfonylphenyl)-2(5H)furanone, demonstrated notable dual inhibitory action against both COX-2 and 5-LOX. nih.gov The structure-activity relationship studies within this series revealed that subtle changes to the substituent at the para-position of the C-3 phenyl ring could significantly impact the compound's inhibitory profile against the COX isozymes.

The following table presents the in vitro cyclooxygenase inhibition data for selected rationally designed rofecoxib analogs, illustrating the structure-activity relationships observed in this study.

| Compound | Structure | R | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| Rofecoxib |  | H | >100 | 0.54 | >185 |

| 17a |  | -C(=NOH)CH3 | >100 | 1.4 | >71 |

| Cox-2-IN-18 (18a) |  | -C≡C-C(=NOH)CH3 | >100 | 2.7 | >37 |

Data sourced from K.P. Kalgutkar et al., Bioorg. Med. Chem., 2006. nih.gov

The data indicates that while the parent compound, rofecoxib, is a highly potent and selective COX-2 inhibitor, the introduction of the hydroxyiminoethyl (in compound 17a ) and hydroxyiminobut-1-ynyl (in compound This compound ) moieties at the para-position of the C-3 phenyl ring resulted in compounds with slightly reduced but still significant COX-2 inhibitory activity. nih.gov Importantly, these compounds maintained high selectivity, with COX-1 IC50 values remaining greater than 100 μM. nih.gov These findings underscore the principle that targeted modifications to a known selective inhibitor scaffold can yield novel compounds with desired polypharmacology, in this case, dual COX-2 and LOX inhibition, while retaining selectivity for the intended primary target.

Preclinical Pharmacological and Biological Investigations of the Chemical Compound

In Vitro Cellular and Biochemical Studies

The primary mechanism of COX-2 inhibitors is the blockage of prostaglandin (B15479496) synthesis. nih.gov Prostaglandins, particularly Prostaglandin E2 (PGE2), are lipid compounds that mediate inflammatory processes. nih.govwikipedia.org In various cellular models, the induction of COX-2 expression by pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines leads to a significant increase in PGE2 production. nih.govresearchgate.net Selective COX-2 inhibitors have been shown to potently and effectively suppress this induced PGE2 synthesis in a dose-dependent manner across multiple cell types.

For instance, in macrophage cell lines such as RAW264.7 stimulated with LPS, COX-2 inhibitors significantly reduce the levels of PGE2 in the culture medium. researchgate.netnih.gov Similarly, in human umbilical vein endothelial cells (HUVECs), stimuli like vascular endothelial growth factor (VEGF) or interleukin-1β (IL-1β) upregulate COX-2 and subsequent prostanoid production, an effect that is markedly diminished by treatment with selective COX-2 inhibitors. nih.govahajournals.org The inhibition of COX-2-catalyzed prostaglandin synthesis is a foundational biochemical effect that underlies many of the inhibitors' broader biological activities. nih.gov

| Cell Line | Stimulus | Observed Effect of COX-2 Inhibitor | Key Prostaglandin Measured |

|---|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition of PGE2 production. researchgate.netnih.gov | PGE2 |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF or IL-1β | Inhibition of prostanoid synthesis. nih.govahajournals.org | PGE2, PGI2 |

| Human Retinal Pigment Epithelial (HRPE) Cells | IL-1β | Increased PGE1 synthesis. arvojournals.org | PGE1 |

Overexpression of COX-2 is a feature of various malignant tumors and is linked to increased cell proliferation and resistance to apoptosis (programmed cell death). researchgate.netnih.govspandidos-publications.com Selective COX-2 inhibitors have demonstrated the ability to counteract these effects in a range of cancer cell lines.

In models of neuroblastoma, a common childhood tumor, COX-2 is highly expressed, and treatment with COX-2 inhibitors induces apoptosis. nih.govaacrjournals.org Studies have shown that these inhibitors can enhance the cytotoxic effects of conventional chemotherapeutic drugs. aacrjournals.org In pancreatic cancer cell lines, COX-2 inhibition has been found to reduce tumor growth and augment the efficacy of standard therapies by promoting apoptosis. researchgate.net The mechanisms underlying these effects can involve the modulation of key cell cycle regulatory proteins. For example, the COX-2 specific inhibitor NS-398 was reported to reduce the proliferation of a mouse colorectal cancer cell line by decreasing the level of cyclin D, a crucial protein for the G1-S transition in the cell cycle. nih.gov Furthermore, COX-2-derived PGE2 is known to increase the levels of anti-apoptotic proteins like BCL-2; inhibition of this pathway can therefore lower the threshold for apoptosis. pnas.org

| Disease Model / Cell Line | Effect on Proliferation | Effect on Apoptosis | Reference |

|---|---|---|---|

| Neuroblastoma Cell Lines | Inhibited | Induced | nih.govaacrjournals.org |

| Pancreatic Cancer (AsPC-1, Colo357) | Inhibited | Induced (Evaluated by TUNEL analysis) | researchgate.net |

| Colorectal Cancer (MC-26) | Reduced (Associated with decreased cyclin D levels) | Not specified | nih.gov |

| Hepatocellular Carcinoma (HCC) | Inhibited | Increased (COX-2 knockdown increased apoptosis) | spandidos-publications.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and COX-2 plays a significant role in its regulation. pnas.orgnih.gov COX-2 stimulates angiogenesis by promoting the production of pro-angiogenic factors, most notably vascular endothelial growth factor (VEGF). pnas.orgnih.govoup.com

In vitro studies using human umbilical vein endothelial cells (HUVECs) have been instrumental in clarifying this role. VEGF can induce the expression of COX-2 in endothelial cells, creating a positive feedback loop that promotes angiogenesis. oup.com Treatment with selective COX-2 inhibitors disrupts this process. These compounds have been shown to impair key steps in angiogenesis, including the proliferation, migration, and differentiation of endothelial cells into capillary-like structures (tube formation) in Matrigel assays. nih.govoup.comresearchgate.net By blocking COX-2, the inhibitors reduce prostaglandin production, which in turn can decrease the expression of VEGF and other angiogenic factors, thereby exerting an anti-angiogenic effect. nih.govoup.com

The COX-2/PGE2 pathway is a critical modulator of immune responses, often creating an immunosuppressive microenvironment that favors tumor growth. nih.govfrontiersin.org PGE2 can suppress the function of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, while promoting the polarization of macrophages towards an anti-inflammatory, pro-tumoral M2 phenotype. nih.govoup.com

Preclinical studies with isolated immune cells have shown that selective COX-2 inhibitors can reverse these immunosuppressive effects. For example, in co-cultures, COX-2 inhibition has been shown to alter the phenotype of tumor-associated macrophages (TAMs) from the M2 to a pro-inflammatory, anti-tumor M1 state. oup.com By inhibiting PGE2 production, these drugs can enhance the maturation and antigen-presenting capacity of dendritic cells and restore the cytotoxic functions of NK cells and T cells. nih.govfrontiersin.org This modulation of immune cell function suggests that COX-2 inhibitors may help to overcome tumor immune evasion and could potentially enhance the efficacy of immunotherapies. nih.govcell-stress.com

In Vivo Non-Human Animal Model Studies

The carrageenan-induced paw edema model in rats is a classic and widely used assay to evaluate the anti-inflammatory activity of novel compounds. criver.com The injection of carrageenan into the paw induces an acute inflammatory response characterized by edema (swelling), which is mediated in its later phase (1-6 hours) by the induction of COX-2 and the subsequent production of prostaglandins. nih.govnih.gov

Numerous in vivo studies have demonstrated the efficacy of selective COX-2 inhibitors in this model. documentsdelivered.com Administration of these compounds prior to carrageenan injection significantly reduces the extent of paw edema. nih.govresearchgate.netmdpi.com This anti-inflammatory effect is directly linked to the inhibition of COX-2-mediated prostaglandin synthesis at the site of inflammation. nih.gov Notably, selective COX-2 inhibitors achieve this anti-inflammatory effect often without the gastric side effects associated with non-selective NSAIDs, which also inhibit the protective COX-1 enzyme in the stomach. nih.gov The robust performance in this model provides strong preclinical evidence for the anti-inflammatory properties of selective COX-2 inhibitors. documentsdelivered.com

| Compound Type | Animal Model | Inflammatory Model | Primary Outcome | Reference |

|---|---|---|---|---|

| Selective COX-2 Inhibitor (NS-398) | Rat | Carrageenan Air Pouch | Blocked proinflammatory prostaglandin synthesis. | nih.gov |

| Selective COX-2 Inhibitor (Celecoxib) | Rat | Carrageenan Footpad | Prevented the full manifestation of edema and hyperalgesia. | researchgate.net |

| Carbonic Anhydrase Inhibitor with COX-2 activity (SLC-0111) | Rat | Carrageenan Paw Edema | Reduced paw edema and plasma extravasation. | nih.gov |

| Maprotiline (with COX-2 inhibitory effects) | Rat | Carrageenan Paw Edema | Inhibited paw edema and decreased COX-2 expression in inflamed tissue. | nih.gov |

Evaluation in Animal Models of Cancer (e.g., Tumor Xenografts)

No published studies were identified that describe the evaluation of Cox-2-IN-18 in animal models of cancer, including tumor xenografts. Research on other COX-2 inhibitors has shown potential anti-tumor effects by inhibiting angiogenesis and promoting apoptosis in various cancer models, but no such data is available for this compound. mdpi.comaacrjournals.orgresearchgate.net

Assessment in Neuroinflammation and Neurodegenerative Animal Models

There is no available research detailing the assessment of this compound in animal models of neuroinflammation or neurodegenerative diseases like Alzheimer's or Parkinson's disease. While the role of COX-2 in neuroinflammatory processes is an active area of investigation, with studies on inhibitors like celecoxib (B62257) and etoricoxib, the effects of this compound in these models have not been documented in the scientific literature. researchgate.netnih.govresearchgate.net

Investigation in Animal Models of Reproductive Processes (e.g., Embryo Implantation)

A search for studies investigating this compound in animal models of reproductive processes, such as embryo implantation, yielded no results. The COX-2 enzyme is known to be critical for successful embryo implantation and decidualization, and deficiencies or inhibition can lead to reproductive failures in animal models. oup.comoamjms.eu However, the specific impact of this compound on these processes has not been reported.

Analysis of Pharmacodynamic Markers in Animal Tissues

No data is available regarding the analysis of pharmacodynamic markers of this compound in animal tissues. Such studies are crucial for understanding a compound's mechanism of action and dose-response relationship by measuring downstream effects, such as the inhibition of prostaglandin E2 (PGE2) synthesis. researchgate.netoup.com Without preclinical studies, the pharmacodynamic profile of this compound remains unknown.

Table of Mentioned Compounds

Mechanistic Pathway Elucidation of Cyclooxygenase 2 Inhibition by the Chemical Compound

Interaction with Key Signaling Pathways Regulating Cyclooxygenase-2 Expression and Activity

The expression and activity of COX-2 are tightly controlled by a complex network of intracellular signaling pathways. The inhibitory action of compounds on COX-2 can occur through direct enzyme inhibition or by modulating these upstream regulatory pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical regulators of COX-2 expression. These pathways are activated by a variety of extracellular stimuli, such as growth factors and inflammatory cytokines. Activation of the MAPK cascades can lead to the phosphorylation of transcription factors that, in turn, bind to the promoter region of the COX-2 gene and enhance its transcription. The potential for Cox-2-IN-18 to interfere with these signaling modules represents a significant area of investigation for understanding its complete mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammatory responses and is a well-established inducer of COX-2 expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including COX-2. The interplay between COX-2 inhibitors and the NF-κB pathway is a critical aspect of their anti-inflammatory effects.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is integral to cell survival, proliferation, and growth. Dysregulation of this pathway is a common feature in many cancers. The PI3K/Akt pathway can influence COX-2 expression, and conversely, COX-2-derived prostaglandins can activate this pathway, creating a feedback loop that promotes tumorigenesis. Investigating the effects of specific inhibitors on this pathway is crucial for understanding their anti-cancer properties.

Hypoxia-Inducible Factor-1α (HIF-1α) and STAT3 Activation

Under hypoxic conditions, often found in the microenvironment of solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and becomes transcriptionally active. HIF-1α can induce the expression of genes that promote adaptation to low oxygen levels, including those involved in angiogenesis and metabolism. Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively active in cancer cells and can cooperate with HIF-1α to drive tumor progression. Both HIF-1α and STAT3 have been linked to the regulation of COX-2 expression.

p53 Pathway Modulation

The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The p53 pathway can also modulate the expression of COX-2. The intricate relationship between p53 and COX-2 is an important consideration in the context of cancer therapy, as the functional status of p53 can influence the cellular response to COX-2 inhibitors.

Regulation of Downstream Effectors and Prostanoid Production

The primary function of COX-2 is to catalyze the synthesis of prostaglandin (B15479496) H2 (PGH2) from arachidonic acid. PGH2 is then converted into various biologically active prostanoids, including prostaglandins, prostacyclin, and thromboxanes, by specific synthases. These prostanoids exert their effects by binding to G-protein coupled receptors on the cell surface, thereby activating a range of downstream signaling pathways that can influence cellular processes such as proliferation, apoptosis, and angiogenesis. The direct inhibition of COX-2 by compounds like this compound leads to a reduction in the production of these pro-inflammatory and pro-tumorigenic mediators.

Interactive Data Table: COX-2 Inhibition and Prostanoid Production

| Inhibitor | Target Enzyme | Effect on Prostaglandin E2 (PGE2) Production | Effect on Thromboxane A2 (TXA2) Production |

| This compound | COX-2 | ↓ | Minimal to no effect |

| Non-selective NSAID | COX-1 & COX-2 | ↓ | ↓ |

This table illustrates the expected differential effects of a selective COX-2 inhibitor versus a non-selective NSAID on the production of key prostanoids.

Prostaglandin E2 (PGE2) Synthesis and Receptor Signaling

The inhibition of Cyclooxygenase-2 (COX-2) is a critical therapeutic strategy for mitigating inflammation and pain. COX-2 is an enzyme that plays a pivotal role in the synthesis of prostanoids, a group of lipid signaling molecules that includes prostaglandins. verywellhealth.com One of the most significant prostaglandins involved in the inflammatory cascade is Prostaglandin E2 (PGE2). bohrium.com

The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2). wikipedia.org Subsequently, terminal prostaglandin synthases, such as microsomal prostaglandin E synthase-1 (mPGES-1), convert PGH2 into PGE2. nih.gov This process is significantly upregulated during inflammation, leading to elevated levels of PGE2 at the site of injury or infection. nih.gov

Once synthesized, PGE2 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). Each of these receptor subtypes is coupled to different intracellular signaling pathways, leading to a diverse range of cellular responses. For instance, the activation of these receptors can lead to vasodilation, increased vascular permeability, and potentiation of pain signals, all of which are hallmark signs of inflammation.

By inhibiting the activity of the COX-2 enzyme, compounds like selective COX-2 inhibitors block the initial and rate-limiting step in the production of PGE2. nih.gov This reduction in PGE2 synthesis leads to a dampening of the inflammatory response and a decrease in pain perception.

Modulation of Prostanoid-Mediated Cellular Responses

The inhibition of COX-2 and the subsequent reduction in prostanoid levels, particularly PGE2, have profound effects on various cellular responses that are central to the inflammatory process. Prostanoids are key mediators that influence a wide array of cellular activities, and their modulation is a primary outcome of COX-2 inhibition. nih.gov

One of the key cellular responses modulated by prostanoids is the regulation of immune cell function. For example, PGE2 can influence the activity of immune cells such as T-cells, B-cells, and macrophages, thereby shaping the adaptive and innate immune responses. By decreasing PGE2 levels, COX-2 inhibitors can alter the inflammatory milieu and the behavior of these immune cells.

Furthermore, prostanoids are involved in the process of sensitization of peripheral nerve endings to painful stimuli. Elevated levels of PGE2 can lower the activation threshold of sensory neurons, leading to a state of hypersensitivity known as hyperalgesia. By blocking PGE2 production, COX-2 inhibitors can effectively reduce this sensitization and alleviate pain.

The influence of prostanoids also extends to the regulation of blood flow and vascular permeability at sites of inflammation. PGE2, along with other prostanoids like prostacyclin (PGI2), acts as a potent vasodilator, increasing blood flow and contributing to the redness and swelling associated with inflammation. sahmri.org.auresearchgate.net Inhibition of COX-2 leads to a decrease in the synthesis of these vasodilatory prostanoids, thereby reducing edema and erythema.

Table 1: Effects of COX-2 Inhibition on Prostanoid-Mediated Cellular Responses

| Cellular Response | Effect of Prostanoids (e.g., PGE2) | Consequence of COX-2 Inhibition |

| Immune Cell Function | Modulation of T-cell, B-cell, and macrophage activity | Alteration of the inflammatory immune response |

| Nociceptor Sensitization | Lowering of the activation threshold of sensory neurons | Reduction of hyperalgesia and pain perception |

| Vascular Tone | Vasodilation and increased blood flow | Attenuation of erythema (redness) |

| Vascular Permeability | Increased leakage of fluid from blood vessels | Reduction of edema (swelling) |

Cyclooxygenase-Independent Mechanisms of Action

While the primary mechanism of action for many COX-2 inhibitors is the direct inhibition of the cyclooxygenase enzyme, some compounds within this class have been found to exert biological effects through pathways independent of COX-2. It is important to note that without specific data on "this compound," any discussion of cyclooxygenase-independent mechanisms remains speculative and is based on findings for other COX-2 inhibitors, such as celecoxib (B62257).

Research on certain COX-2 inhibitors has revealed that they can interact with other cellular targets. For instance, some studies have suggested that celecoxib may induce apoptosis (programmed cell death) in tumor cells through mechanisms that are not reliant on its COX-2 inhibitory activity. These alternative pathways can involve the modulation of various signaling molecules and proteins that regulate cell survival and proliferation.

Furthermore, some COX-2 inhibitors have been reported to affect other enzyme systems or signaling cascades. nih.gov These off-target effects can contribute to both the therapeutic and potential adverse effects of these drugs. The existence and nature of any such cyclooxygenase-independent mechanisms would be a critical area of investigation for a novel compound like "this compound" to fully characterize its pharmacological profile.

Table 2: Investigated Cyclooxygenase-Independent Mechanisms of Certain COX-2 Inhibitors

| Investigated Mechanism | Potential Cellular Target/Pathway | Observed Effect in Preclinical Studies |

| Induction of Apoptosis | Pro- and anti-apoptotic proteins (e.g., Bcl-2 family) | Increased programmed cell death in cancer cells |

| Cell Cycle Arrest | Cyclin-dependent kinases (CDKs) and cyclins | Inhibition of cell proliferation |

| Inhibition of Angiogenesis | Vascular endothelial growth factor (VEGF) signaling | Reduced formation of new blood vessels |

| Modulation of Kinase Pathways | Akt, ERK, and other signaling kinases | Altered cellular signaling and gene expression |

Advanced Research Methodologies for the Chemical Compound

Enzymatic Inhibition Assays (In Vitro)

In vitro enzymatic inhibition assays are fundamental to determining the potency and selectivity of Cox-2-IN-18. These assays directly measure the compound's ability to block the enzymatic activity of COX-2 and its closely related isoform, COX-1.

A common approach involves using purified recombinant human or ovine COX-2 and COX-1 enzymes. thepharmajournal.comnih.gov The assay measures the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), from the substrate arachidonic acid. thepharmajournal.complos.org The inhibitory effect of this compound is quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov A lower IC50 value indicates greater potency. To assess selectivity, the IC50 for COX-2 is compared to the IC50 for COX-1. nih.gov A significantly higher IC50 for COX-1 relative to COX-2 indicates that the compound is a selective COX-2 inhibitor. nih.gov For instance, a study of various isoxazole (B147169) derivatives found that the most potent compounds exhibited high selectivity for COX-2 over COX-1. nih.gov

Table 1: Example Data from In Vitro COX-1/COX-2 Inhibition Assay for a Series of Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| C1 | 10.52 ± 0.11 | 0.11 ± 0.01 | 94.83 |

| C2 | 9.87 ± 0.09 | 0.14 ± 0.01 | 70.68 |

| C3 | 22.57 ± 0.21 | 0.93 ± 0.01 | 24.26 |

| C5 | 35.55 ± 0.32 | 0.85 ± 0.04 | 41.82 |

| C6 | 33.93 ± 0.31 | 0.55 ± 0.03 | 61.73 |

Data is expressed as mean ± SEM; n = 3. Data adapted from a study on isoxazole derivatives. nih.gov

These assays can be performed using various detection methods, including colorimetric assays, radioimmunoassays, and enzyme immunoassays (EIA). thepharmajournal.complos.org For example, a colorimetric human COX-2 inhibitor screening kit can be utilized for this purpose. thepharmajournal.com

Cell-Based Reporter Assays and Gene Expression Analysis

To understand how this compound affects cellular processes, researchers employ cell-based reporter assays and gene expression analysis. These methods provide insights into the compound's impact on the COX-2 signaling pathway within a cellular context.

Cell-Based Reporter Assays: These assays utilize genetically engineered cell lines that express a reporter gene, such as luciferase, under the control of the COX-2 promoter. novusbio.compnas.org When the COX-2 promoter is activated by stimuli like phorbol (B1677699) myristate acetate (B1210297) (PMA), the reporter gene is transcribed, leading to a measurable signal (e.g., light production). pnas.orgmdpi.com By treating these cells with this compound, researchers can determine if the compound affects the transcriptional regulation of the cox-2 gene. pnas.org A reduction in the reporter signal would suggest that the compound not only inhibits the enzyme's activity but may also suppress its expression. ahajournals.org

Gene Expression Analysis: Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and western blotting are used to directly measure the levels of cox-2 mRNA and protein, respectively, in cells treated with this compound. nih.govspandidos-publications.com Studies have shown that COX-2 expression is often upregulated in various cancer cell lines and tissues. nih.govspandidos-publications.comgenominfo.org Analyzing the effect of this compound on these expression levels can reveal its broader cellular mechanisms beyond direct enzyme inhibition. For instance, some flavonoids have been shown to modulate COX-2 expression in intestinal epithelial cells, with effects dependent on the cellular inflammatory state. nih.gov

Molecular Imaging Techniques for Preclinical Research

Molecular imaging techniques are crucial for visualizing and quantifying the distribution and target engagement of this compound in living organisms, typically in preclinical animal models.

Positron Emission Tomography (PET) Imaging in Animal Models

Positron Emission Tomography (PET) is a non-invasive imaging modality that allows for the in vivo visualization of biological processes. For PET imaging of COX-2, a radiolabeled version of a COX-2 inhibitor, such as an 18F-labeled analog, is administered to an animal model. plos.orgmdpi.com The radiotracer accumulates in tissues with high COX-2 expression, and the emitted positrons can be detected by a PET scanner to generate a three-dimensional image of the tracer's distribution. aacrjournals.orgresearchgate.net

Preclinical PET imaging studies using various 18F-labeled COX-2 inhibitors have been conducted in animal models of inflammation and cancer. aacrjournals.orgnih.gov These studies have demonstrated the potential of these radiotracers to selectively accumulate in COX-2-expressing tumors and inflamed tissues. aacrjournals.orgnih.gov Blocking experiments, where a non-radiolabeled COX-2 inhibitor like celecoxib (B62257) is co-administered, are often performed to confirm the specificity of the radiotracer's uptake. aacrjournals.orgnih.gov A significant reduction in radiotracer accumulation after the administration of the blocking agent indicates specific binding to COX-2. aacrjournals.orgnih.gov

Ex Vivo Biodistribution and Uptake Studies in Animal Tissues

Following in vivo imaging, ex vivo biodistribution studies are often conducted to provide a more detailed and quantitative analysis of radiotracer accumulation in various organs and tissues. plos.orgsnmjournals.org In these studies, animals are euthanized at specific time points after radiotracer injection, and major organs and tissues are collected. plos.org The amount of radioactivity in each tissue sample is measured using a gamma counter and is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). plos.orgmdpi.com

These studies provide valuable information about the tracer's pharmacokinetic profile, including its uptake in target tissues, clearance from the blood, and routes of excretion. plos.orgmdpi.com For example, biodistribution studies of an 18F-labeled COX-2 inhibitor showed high uptake in the liver and kidneys, indicating hepatobiliary and renal excretion pathways. plos.org

Proteomic and Metabolomic Profiling in Response to the Chemical Compound

Proteomic Profiling: This advanced methodology involves the large-scale analysis of proteins to understand how this compound affects the entire proteome of a cell or tissue. iiarjournals.org Techniques like two-dimensional differential gel electrophoresis and mass spectrometry are used to identify and quantify changes in protein expression in response to the compound. iiarjournals.orgcapes.gov.br Proteomic studies have revealed that selective COX-2 inhibitors like celecoxib can modulate the expression of a wide range of proteins, many of which are independent of the COX-2 pathway. iiarjournals.orgcapes.gov.br This suggests that these inhibitors may have broader biological effects than previously understood. For instance, a proteomic analysis of cardiomyocytes from mice with cardiac-specific COX-2 expression revealed alterations in mitochondrial proteins, suggesting a link between COX-2 and mitochondrial function. nih.gov

Metabolomic Profiling: Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. By analyzing the metabolomic profile of cells or biofluids after treatment with this compound, researchers can gain insights into the compound's effects on metabolic pathways. mdpi.com Studies have shown that NSAIDs can alter various metabolic pathways, including the tricarboxylic acid (TCA) cycle and tryptophan metabolism. mdpi.combiorxiv.org For example, comparative metabolomic analysis has been used to identify endogenous metabolites that regulate COX-2 expression. pnas.org

Structural Biology Approaches (e.g., Crystallography of Enzyme-Inhibitor Complexes)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level details of how this compound interacts with the COX-2 enzyme. researchgate.netnih.gov By crystallizing the complex of COX-2 bound to the inhibitor, researchers can visualize the precise binding mode and the key amino acid residues involved in the interaction. acs.org

The crystal structures of COX-1 and COX-2 have revealed a key difference in their active sites that allows for the development of selective inhibitors. researchgate.netwikipedia.org COX-2 has a larger active site and a distinct side-pocket due to the presence of a valine residue at position 523, whereas COX-1 has a bulkier isoleucine at the equivalent position. nih.govwikipedia.orgmdpi.com Selective COX-2 inhibitors are designed to bind within this side-pocket, which is inaccessible in COX-1. researchgate.netmdpi.com Understanding the structural basis of this selectivity is crucial for the design and optimization of novel COX-2 inhibitors like this compound. acs.org

Future Research Directions and Unresolved Questions for Cox 2 in 18

While significant strides have been made in understanding the chemical compound Cox-2-IN-18, a number of promising avenues for future research remain. These include the development of new chemical templates, the exploration of dual-targeting inhibitors, investigation into its role in emerging diseases, addressing preclinical challenges, and refining predictive models for more rational drug design.

Q & A

Q. What is the molecular mechanism of Cox-2-IN-18, and how does its selectivity for COX-2 compare to reference inhibitors like Celecoxib?

this compound is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 0.775 μM, comparable to Celecoxib (IC50 = 0.153 μM) . To validate selectivity, researchers should:

- Perform in vitro enzyme inhibition assays using recombinant COX-1 and COX-2 isoforms.

- Calculate selectivity ratios (COX-2 IC50 / COX-1 IC50) to confirm preferential inhibition of COX-2.

- Use human whole-blood assays to assess prostaglandin E2 (PGE2) suppression as a functional readout .

Q. What experimental models are recommended for preliminary evaluation of this compound’s anti-inflammatory activity?

- Cell-based assays : Use lipopolysaccharide (LPS)-stimulated macrophages to measure COX-2 expression and PGE2 production.

- In vivo models : Employ carrageenan-induced paw edema in rodents, monitoring edema reduction and COX-2 protein levels via Western blot .

- Include Celecoxib as a positive control to benchmark efficacy.

Q. How should researchers design dose-response studies for this compound to establish its pharmacological profile?

- Test a logarithmic concentration range (e.g., 0.1–100 μM) in enzyme and cell-based assays.

- For in vivo studies, use escalating doses (1–50 mg/kg) administered orally or intraperitoneally, with plasma pharmacokinetics to correlate exposure and effect .

- Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

- Assay variability : Compare enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) and buffer conditions (e.g., arachidonic acid concentration).

- Data normalization : Use internal controls (e.g., Celecoxib) in each experiment to account for inter-lab variability.

- Meta-analysis : Aggregate data from multiple studies, applying statistical tests (e.g., ANOVA) to identify outliers .

Q. What strategies optimize this compound’s in vivo dosing regimen to balance efficacy and off-target effects?

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the compound’s half-life, bioavailability, and tissue distribution.

- Evaluate gastrointestinal toxicity via histopathology in rodent models, comparing ulcerogenicity to non-selective NSAIDs (e.g., indomethacin) .

- Use dose-ranging studies with biomarkers (e.g., serum thromboxane B2 for COX-1 activity) to refine therapeutic windows.

Q. How can researchers validate this compound’s potential in cancer models, given its reported applications?

- Test the compound in COX-2-overexpressing cancer cell lines (e.g., colorectal or breast cancer) using proliferation assays (MTT/XTT).

- Combine with standard chemotherapeutics (e.g., 5-fluorouracil) to assess synergistic effects.

- Employ xenograft models to evaluate tumor growth inhibition and metastasis suppression, with immunohistochemistry to confirm COX-2 targeting .

Methodological Notes

- Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., ELISA for PGE2 and qPCR for COX-2 mRNA) to minimize technical artifacts .

- Ethical Reporting : Adhere to ARRIVE guidelines for in vivo studies, detailing sample size justification and randomization methods .

- Data Reproducibility : Share raw datasets and protocols via repositories like Zenodo or Figshare, ensuring transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.